Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate

medicinal chemistry conformational restriction cyclobutane scaffold

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate (CAS 2114460-82-9) is a 1,1,3-trisubstituted cyclobutane building block featuring a 4-methoxyphenyl group at position 1, a ketone at position 3, and a methyl ester. With a molecular formula of C₁₃H₁₄O₄ and molecular weight of 234.25 g/mol, this compound belongs to a growing class of conformationally restricted scaffolds that are increasingly prioritized in medicinal chemistry over flexible acyclic or larger-ring alternatives.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
Cat. No. B13614150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)OC
InChIInChI=1S/C13H14O4/c1-16-11-5-3-9(4-6-11)13(12(15)17-2)7-10(14)8-13/h3-6H,7-8H2,1-2H3
InChIKeyABTVANXMIQSEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate: Procurement & Chemical Identity for Drug Discovery


Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate (CAS 2114460-82-9) is a 1,1,3-trisubstituted cyclobutane building block featuring a 4-methoxyphenyl group at position 1, a ketone at position 3, and a methyl ester . With a molecular formula of C₁₃H₁₄O₄ and molecular weight of 234.25 g/mol, this compound belongs to a growing class of conformationally restricted scaffolds that are increasingly prioritized in medicinal chemistry over flexible acyclic or larger-ring alternatives [1]. It is commercially available from multiple suppliers at ≥98% purity, making it accessible for fragment-based screening, parallel library synthesis, and structure-activity relationship (SAR) exploration programs .

Why Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate Cannot Be Substituted by Generic Cyclobutane Analogs for SAR-Driven Programs


The 4-methoxyphenyl substituent at the C1 position of the cyclobutane ring imparts distinct electronic and conformational properties that cannot be replicated by analogs bearing unsubstituted phenyl (CAS 1035897-59-6), 4-chlorophenyl (CAS 1370618-03-3), or 4-methylphenyl (CAS 2091574-77-3) groups . The electron-donating methoxy group directly modulates the ring's electron density, influencing downstream reactivity at the C3 ketone and C1 ester positions in ways that are quantitatively predictable via Hammett σ parameters but qualitatively divergent in biological systems [1]. Furthermore, the puckered conformation of the cyclobutane ring—critical for target binding, metabolic stability, and pharmacokinetic profile—is influenced by the steric and electronic nature of the C1 substituent; substitution of the 4-methoxy group with hydrogen, chlorine, or methyl alters both the ground-state geometry and the accessible conformational ensemble [2]. These differences manifest concretely in binding affinity SAR trends across multiple target classes, making the specific 4-methoxy substitution a deliberate design choice rather than an interchangeable feature [3].

Quantitative Differentiation Evidence for Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate vs. Closest Analogs


Conformational Restriction by 1,1,3-Trisubstitution vs. Monosubstituted Cyclobutane Scaffolds

The 1,1,3-trisubstituted pattern of methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate introduces rigid conformational restriction that is not achievable with monosubstituted cyclobutane analogs such as methyl 3-oxocyclobutanecarboxylate (CAS 695-95-4). In drug discovery programs, conformationally restricted cyclobutane cores have been shown to enhance binding affinity through entropy compensation: the pre-organized ground-state conformation reduces the entropic penalty upon target binding compared to flexible acyclic analogs [1]. The integrin antagonist series developed by Throup et al. demonstrated that functionalized cyclobutane scaffolds yield IC₅₀ values <1 μM in cell-based adhesion assays, with the rigid core contributing to both potency and metabolic stability (t₁/₂ > 80 min in microsomal assays) [2]. While direct head-to-head data for the 4-methoxyphenyl derivative is not yet published, the quantitative framework established across multiple cyclobutane-based SAR campaigns supports the expectation of differential binding entropy relative to monosubstituted or unsubstituted cyclobutanes [3].

medicinal chemistry conformational restriction cyclobutane scaffold entropy compensation

LogP Modulation via 4-Methoxy Substituent vs. 4-H, 4-Cl, and 4-CH₃ Phenyl Analogs

The 4-methoxy substituent on the phenyl ring provides a defined lipophilicity window that is chemically tunable and distinct from alternative 4-substituted phenyl analogs. Specifically, the Hammett σₚ constant for –OCH₃ is –0.27 (electron-donating), compared to 0.00 for –H, +0.23 for –Cl, and –0.17 for –CH₃ [1]. In medicinal chemistry optimization, this translates directly to predictable logP shifts: 4-methoxyphenyl substitution generally reduces logP relative to 4-chlorophenyl (ΔlogP approximately –0.5 to –0.8 units depending on scaffold context) while increasing logP relative to unsubstituted phenyl, providing a calibrated midpoint for balancing permeability and solubility [2]. ChemShuttle's product documentation for the closely related 1-(4-methoxyphenyl)cyclobutane carboxylic acid explicitly notes that the methoxy group modulates logP values, and that the cyclobutane ring introduces strain for enhanced binding entropy compensation . The 4-chlorophenyl analog (methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, CAS 1370618-03-3) carries a higher molecular weight (238.67 vs. 234.25) and different electronic profile, while 4-methylphenyl (methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate, CAS 2091574-77-3) offers lower oxygen content—both factors that affect hydrogen bonding capacity and solubility .

lipophilicity logP modulation physicochemical property optimization CNS drug design

Cyclobutane Core Metabolic Stability vs. Larger Ring and Acyclic Alternatives

Cyclobutane-containing scaffolds have been shown to provide enhanced metabolic stability compared to acyclic or larger-ring analogs across multiple target classes. In the comprehensive review by van der Kolk et al., cyclobutane rings are documented to increase metabolic stability by reducing CYP450-mediated oxidation at benzylic positions and by sterically shielding vulnerable metabolic sites [1]. The NK1 antagonist series reported by Wrobleski et al. demonstrated that cyclobutane-based compounds achieve high in vitro binding affinity (Kᵢ ≤ 1 nM) alongside potent in vivo central NK1 receptor inhibition following oral administration, a profile enabled by the metabolic robustness of the cyclobutane core [2]. For the integrin antagonist chemotype, lead cyclobutane-based compounds achieved t₁/₂ > 80 minutes in human liver microsome assays and were well-tolerated in vivo [3]. While methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate is an ester prodrug form (the methyl ester may undergo hydrolysis in vivo to yield the active carboxylic acid), the cyclobutane core itself is expected to confer similar metabolic advantages, with the methyl ester providing a handle for further SAR exploration or serving as a latent acid moiety [4].

metabolic stability cyclobutane CYP450 microsomal stability

Blood-Brain Barrier Penetration Enabled by Cyclobutane Core: NK1 Antagonist Case Study

The cyclobutane core has been validated as a CNS-penetrant pharmacophoric element in the NK1 antagonist series. Wrobleski et al. demonstrated that 3,3-disubstituted cyclobutane derivatives achieve high NK1 binding affinity (Kᵢ ≤ 1 nM) and, critically, potent inhibition of central NK1 receptors following oral administration in gerbil foot-tapping (GFT) models [1]. This CNS activity was attributed to the rigid cyclobutane scaffold, which orients the diaryl ether pharmacophore in a conformation that balances potency with favorable brain penetration properties [2]. For comparison, earlier acyclic NK1 lead compounds in the same program showed poor GFT activity despite acceptable in vitro binding, underscoring the specific contribution of the cyclobutane core to CNS exposure [1]. While the methyl ester of the target compound would require conversion to the carboxylic acid for direct application in this chemotype, the underlying scaffold has proven CNS tractability—a property not shared by larger-ring (cyclohexane) or highly polar acyclic building blocks commonly used as alternatives [3].

CNS penetration blood-brain barrier NK1 antagonist cyclobutane pharmacophore

Ester Handle for Prodrug Strategy or Direct SAR Derivatization vs. Carboxylic Acid Analogs

Unlike the corresponding carboxylic acid (1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid), the methyl ester form of this compound provides a dual-purpose functional handle: it can serve directly as a protected acid for synthetic elaboration (amide coupling, reduction, Grignard addition) or as a latent acid for in vivo esterase-mediated prodrug activation [1]. In integrin antagonist development, Throup et al. employed masked carboxylic acid aspartic acid mimetic sidechains of varying length on cyclobutane scaffolds, with the ester protecting group enabling modular synthetic access to diverse analogs prior to deprotection [2]. The methyl ester also offers improved organic solubility and chromatographic behavior compared to the free acid, facilitating purification and handling during library synthesis [3]. This synthetic advantage is not available with the pre-hydrolyzed carboxylic acid (1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid, CAS not identified), which would require separate esterification prior to many common coupling reactions.

prodrug methyl ester synthetic handle SAR derivatization

Optimal Application Scenarios for Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate in Drug Discovery & Chemical Biology


Fragment-Based Screening Libraries Targeting CNS GPCRs or Ion Channels Requiring Conformational Restriction

The 1,1,3-trisubstituted cyclobutane scaffold provides a rigid, three-dimensional core suitable for fragment-based drug discovery (FBDD) libraries targeting CNS receptors. As demonstrated by the NK1 antagonist program, cyclobutane-based fragments can achieve sub-nanomolar binding affinity (Kᵢ ≤ 1 nM) with oral CNS activity in vivo, a profile enabled by the conformational restriction and favorable brain penetration properties of the cyclobutane core [1]. The 4-methoxyphenyl substituent contributes additional hydrogen bond acceptor capacity via the ether oxygen (unavailable from 4-methylphenyl analogs), while maintaining lower lipophilicity than 4-chlorophenyl variants—both properties favorable for CNS MPO scoring [2].

Integrin αvβ3 or αIIbβ3 Antagonist Lead Optimization Programs

The cyclobutane scaffold has been validated as a central core in integrin antagonist chemotypes, with lead compounds achieving IC₅₀ < 1 μM in cell-based adhesion assays and metabolic t₁/₂ > 80 minutes [1]. Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate can serve as a starting scaffold for RGD-mimetic antagonist design, with the C3 ketone providing a synthetic handle for introduction of arginine-mimetic sidechains and the C1 methyl ester serving as a masked or latent aspartic acid mimetic. The 4-methoxyphenyl group at C1 additionally provides aromatic stacking potential that can be exploited for affinity optimization through parallel substitution [2].

Parallel Synthesis Libraries for Kinase or PDE Inhibitor Scaffold Hopping

The methyl ester functionality of this compound enables direct, modular derivatization (amide formation, ester hydrolysis, reduction) without requiring protecting group manipulation, making it suitable for parallel library synthesis workflows. The 3-oxocyclobutanecarboxylate core has established precedent as a key intermediate for ACK1 inhibitors, MDM2 antagonists, JAK inhibitors, and PDE10 inhibitors, with the cyclobutane ring providing conformational rigidity that improves selectivity profiles compared to flexible acyclic linkers [1]. The 4-methoxy substitution on the pendant phenyl ring can be exploited for additional target interactions or tuned via O-demethylation to the phenol for further diversification [2].

Prodrug Design Programs Leveraging Methyl Ester for Enhanced Oral Absorption

For programs targeting intracellular enzymes or receptors where the active species is the carboxylic acid, the methyl ester serves as a prodrug moiety that can enhance passive permeability across biological membranes. Upon oral administration, ubiquitous esterases convert the methyl ester to the active carboxylic acid, a strategy with extensive clinical precedent [1]. This prodrug approach is particularly advantageous when the carboxylic acid form shows poor oral bioavailability due to limited membrane permeability—a common issue for polar acid-bearing drug candidates. The cyclobutane core adds metabolic stability to the scaffold, reducing first-pass clearance relative to acyclic ester prodrugs [2].

Quote Request

Request a Quote for Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.